molecular formula C16H21N B14131871 4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine

4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine

Cat. No.: B14131871
M. Wt: 227.34 g/mol
InChI Key: WGSQNXBEESZJCO-UHFFFAOYSA-N
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Description

4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine is an organic compound that belongs to the class of cycloalkanes This compound is characterized by a cyclohexadiene ring substituted with a methyl group, a phenyl group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexa-2,4-dien-1-one with N-phenylpropan-2-amine under acidic conditions. The reaction typically requires a catalyst, such as palladium or platinum, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield amines or alcohols, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), alkylating agents (e.g., alkyl halides)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Halides, alkylated derivatives

Scientific Research Applications

4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-phenylaniline
  • 1-(1,3-Thiazol-2-yl)propan-1-amine
  • 4- (1-methyl-1-phenylethyl)-N- [4- (1-methyl-1-phenylethyl)phenyl]aniline

Uniqueness

4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine is unique due to its specific substitution pattern on the cyclohexadiene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry.

Properties

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

4-methyl-N-phenyl-1-propan-2-ylcyclohexa-2,4-dien-1-amine

InChI

InChI=1S/C16H21N/c1-13(2)16(11-9-14(3)10-12-16)17-15-7-5-4-6-8-15/h4-11,13,17H,12H2,1-3H3

InChI Key

WGSQNXBEESZJCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C=C1)(C(C)C)NC2=CC=CC=C2

Origin of Product

United States

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